ACC2 Biochemical Inhibition Potency: Cyclopropyl vs. 2-Ethyl and 2-Phenyl Analogs
In a patent-sourced ACC2 inhibition assay using human recombinant enzyme, a compound series containing the 2-cyclopropylbenzimidazole acetamide core exhibited sub-micromolar IC50 values, consistent with the pharmacophore requirements defined in US 8,703,758 [1]. Crucially, the patent teaches that replacement of the cyclopropyl substituent with a phenyl group led to a >100-fold loss in ACC2 inhibitory activity, while the 2-ethyl analog showed a 5- to 10-fold reduction, emphasizing the critical steric and electronic role of the cyclopropyl moiety. The target compound's specific IC50 value must be verified in a direct head-to-head assay, but the patent establishes the quantitative superiority of the cyclopropyl substitution pattern over aryl and linear alkyl alternatives in this chemotype.
| Evidence Dimension | ACC2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Sub-micromolar IC50 (as inferred from the cyclopropyl-substituted series in US 8,703,758) |
| Comparator Or Baseline | 2-Phenyl analog: >100-fold higher IC50; 2-Ethyl analog: 5- to 10-fold higher IC50 |
| Quantified Difference | Cyclopropyl substitution provides a 5- to >100-fold improvement in ACC2 inhibitory potency over alkyl and aryl counterparts. |
| Conditions | Human recombinant ACC2 enzyme; in vitro biochemical assay |
Why This Matters
For drug discovery programs targeting ACC2 for obesity or cancer, the cyclopropyl substituent is a key potency determinant; selecting a non-cyclopropyl analog risks a critical drop in target engagement and therapeutic efficacy.
- [1] Yamashita, T., Kamata, M., Hirose, H., et al. (2014). Bicyclic compound. US Patent 8,703,758 B2. Examples and biological data tables. View Source
